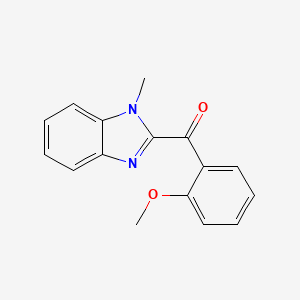

![molecular formula C17H16N4OS2 B5549578 4-{[4-(甲硫基)亚苄基]氨基}-5-(苯氧基甲基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5549578.png)

4-{[4-(甲硫基)亚苄基]氨基}-5-(苯氧基甲基)-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

The synthesis of similar triazole derivatives typically involves multi-step reactions starting from basic aromatic or aliphatic compounds. For instance, a derivative was synthesized through a sequence starting from 4-amino benzoic acid, leading to various intermediate products, and finally reacting with aromatic aldehydes to produce the title compounds. These compounds were characterized using techniques like FT-IR, 1H-NMR, GC-MS, and elemental analysis, showcasing the complex nature of triazole synthesis (Rajurkar, Deshmukh, & Sonawane, 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their chemical behavior and biological activity. Studies involving X-ray crystallography and spectroscopic methods (IR, NMR) have provided insights into the geometrical configuration, molecular conformation, and electronic structure of these compounds. The detailed structural analysis helps in understanding the interaction mechanism of triazoles with biological targets (Xu et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation with aldehydes, nucleophilic substitution, and cyclization, leading to a wide range of functionalized compounds. These reactions are pivotal in modifying the chemical structure to enhance biological activity or to attach to different moieties for specific applications. The versatility in chemical reactivity makes triazoles a valuable scaffold in heterocyclic chemistry (Sumangala et al., 2012).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility in different solvents, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems and potential for formulation into usable products (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other organic compounds, are crucial for the application of triazole derivatives in catalysis, material science, and as ligands in coordination chemistry. Investigations into these aspects reveal the potential of triazoles in a broad spectrum of chemical reactions and applications (Hakobyan et al., 2017).

科学研究应用

抗菌活性

已合成并评估了源自 4H-1,2,4-三唑-3-硫醇的化合物(包括问题中的变体)的抗菌特性。研究表明,这些化合物表现出显着的抗菌和抗真菌活性。例如,Rajurkar 等人 (2016) 的一项研究重点合成 4H-1,2,4-三唑-3-硫醇的衍生物,并测试了它们对大肠杆菌和金黄色葡萄球菌等多种生物的体内抗菌效果。这些化合物还对黑曲霉和白色念珠菌等物种表现出体外抗真菌活性,证明了它们的广谱抗菌潜力 (Rajurkar, Deshmukh, & Sonawane, 2016).

抗炎和镇痛特性

已探索了一些 4H-1,2,4-三唑-3-硫醇的衍生物在治疗炎症和疼痛方面的潜力。Sujith 等人 (2009) 合成了一系列整合三唑环的化合物,并测试了它们的抗炎和镇痛作用。某些衍生物显示出有希望的结果,表明这些化合物是开发新治疗剂的潜在候选物 (Sujith, Rao, Shetty, & Kalluraya, 2009).

抗癌评估

4H-1,2,4-三唑-3-硫醇衍生物的抗癌潜力也一直是研究的主题。Bekircan 等人 (2008) 合成了该类的新化合物,并评估了它们对多种癌细胞系的功效。研究发现,其中一些化合物对多种癌症表现出显着的活性,表明它们在肿瘤学中的潜在用途 (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

DNA 甲基化抑制

另一个有趣的应用领域是 DNA 甲基化的抑制。Hovsepyan 等人 (2018) 合成了 4H-1,2,4-三唑-3-硫醇的新衍生物,并评估了它们对肿瘤 DNA 甲基化水平的影响。这些研究表明这些化合物在表观遗传治疗中的作用,尤其是在癌症治疗中 (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

抗氧化活性

还对 4H-1,2,4-三唑-3-硫醇衍生物的抗氧化特性进行了研究。Maddila 等人 (2015) 合成了该类的创新化合物,并使用各种体外检测评估了它们的抗氧化活性。他们发现,某些衍生物表现出有效的抗氧化活性,这对于对抗氧化应激相关疾病非常有价值 (Maddila, Momin, Gorle, Palakondu, & Jonnalagadda, 2015).

作用机制

属性

IUPAC Name |

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS2/c1-24-15-9-7-13(8-10-15)11-18-21-16(19-20-17(21)23)12-22-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,23)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXSLDFWNCQGMP-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326481 | |

| Record name | 4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647183 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

CAS RN |

488841-63-0 | |

| Record name | 4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2-pyrimidinylthio)acetamide](/img/structure/B5549502.png)

![1-[3-(2-pyrimidinyloxy)benzoyl]azepane](/img/structure/B5549530.png)

![1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5549536.png)

![10,10-dimethyl-2,3,10,11-tetrahydro-8H-imidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidine hydrochloride](/img/structure/B5549554.png)

![ethyl 3-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5549563.png)

![4-[(2-chlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5549566.png)

![4-{[(3-bromophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5549567.png)

![(4aS*,7aR*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5549575.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide](/img/structure/B5549598.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)